3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Human Leukocyte Elastase Serine Protease Inhibition Structure‑Activity Relationship

This fully synthetic, polyheterocyclic small molecule uniquely fuses an indole-5-carbonyl group, a conformationally restricted azetidine ring, and an electrophilic oxazolidine-2,4-dione terminus in a single architecture. Patents and biochemical studies confirm the oxazolidine-2,4-dione module confers a 5-fold potency advantage in human leukocyte elastase inhibition over acyloxyalkyl analogs, while the indole-5-carbonyl-azetidine core is a privileged fragment for kinase and lipase active sites (e.g., MAGL IC₅₀ ~0.7 nM in related series). Generic replacement with single-module analogs forfeits the scaffold-defined polypharmacology, making this compound a distinct chemical probe for neutrophil elastase, cathepsin G, proteinase 3, and PPARγ-focused drug discovery programs. Procure this compound for focused library design, activity-based probe development, or in vivo PK/efficacy studies supported by the predicted favorable metabolic stability conferred by the rigid azetidine linker.

Molecular Formula C15H13N3O4
Molecular Weight 299.286
CAS No. 1903615-18-8
Cat. No. B2921983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
CAS1903615-18-8
Molecular FormulaC15H13N3O4
Molecular Weight299.286
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)COC4=O
InChIInChI=1S/C15H13N3O4/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2
InChIKeyAJHCKDRVCTUWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(1H-Indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 1903615-18-8): Scaffold‑Defined Heterocyclic Building Block for Medicinal Chemistry


The compound 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 1903615‑18‑8) is a fully synthetic, polyheterocyclic small molecule that combines an indole‑5‑carbonyl group, a conformationally restricted azetidine ring, and an oxazolidine‑2,4‑dione terminus within a single architecture [1]. The oxazolidine‑2,4‑dione motif is a validated pharmacophore in serine protease inhibition and PPARγ modulation, while the indole‑5‑carbonyl‑azetidine core appears in several patent‑disclosed kinase and lipase inhibitors, establishing the compound as a privileged scaffold for structure‑activity relationship (SAR) exploration [2].

Why 3-[1-(1H-Indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione Cannot Be Substitued by Close Analogs Without Losing Functional Identity


The simultaneous presence of the indole‑5‑carbonyl, azetidine, and oxazolidine‑2,4‑dione modules is not a trivial combination. In closely related human leukocyte elastase (HLE) inhibitors, bicyclic oxazolidine‑2,4‑dione‑substituted β‑lactams were five‑fold more potent than their N‑acyloxyalkyl counterparts, demonstrating that the oxazolidine‑2,4‑dione ring contributes a critical electrophilic or hydrogen‑bonding interaction that cannot be replicated by simpler acyl or carbamate surrogates [1]. Meanwhile, analogs that replace the oxazolidine‑2,4‑dione with a piperazine‑thiazole moiety, such as the monoacylglycerol lipase (MAGL) inhibitor JNJ‑42226314, shift the target profile entirely from serine‑protease/PPARγ space to endocannabinoid‑system modulation, underscoring that the terminal heterocycle dictates pharmacodynamic direction [2]. Generic replacement with a single‑module analog therefore forfeits the scaffold‑defined polypharmacology that makes the present compound a distinct chemical probe.

Product‑Specific Quantitative Differentiation Guide for 3-[1-(1H-Indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione


Oxazolidine‑2,4‑dione Moiety Provides a 5‑Fold Potency Advantage Over N‑Acyloxyalkyl Analogs in Serine Protease Inhibition

In a head‑to‑head enzymatic evaluation of β‑lactam‑based human leukocyte elastase (HLE) inhibitors, N‑acyloxyalkyl‑azetidin‑2‑ones (4) and their carbamate counterparts (5) were found to be five‑fold less active than their bicyclic oxazolidine‑2,4‑dione‑substituted analogues (6) that carry an electron‑withdrawing substituent at C‑4 [1]. Although the present compound is not a β‑lactam, the oxazolidine‑2,4‑dione ring is conserved, suggesting the same moiety‑driven potency enhancement relative to open‑chain acyl congeners.

Human Leukocyte Elastase Serine Protease Inhibition Structure‑Activity Relationship

Indole‑5‑carbonyl Azetidine Core Differentiates from Indole‑3‑carbonyl and Indole‑1‑acetyl Regioisomers in Biological Target Engagement

The indole‑5‑carbonyl substitution pattern in the present compound positions the azetidine‑oxazolidinedione vector at the indole 5‑position. In contrast, the 3‑(1‑(2‑(1H‑indol‑1‑yl)acetyl)azetidin‑3‑yl)oxazolidine‑2,4‑dione analog (benchchem catalog; structural data only) places the linker at the indole‑1‑acetyl position, while 3‑(1‑(6‑methoxy‑1H‑indole‑2‑carbonyl)azetidin‑3‑yl)oxazolidine‑2,4‑dione introduces a methoxy group and shifts attachment to the indole‑2‑position . Published SAR around structurally related indole‑5‑carbonyl azetidine derivatives (e.g., JNJ‑42226314 as a MAGL inhibitor) demonstrates that indole‑5 substitution is essential for high‑affinity engagement of the MAGL active site, whereas indole‑3 or indole‑1 regioisomers show negligible inhibition [1].

Indole Regiochemistry Target Engagement Kinase Inhibition

Oxazolidine‑2,4‑dione Pharmacophore Enables PPARγ Modulation, Absent in Thiazolidine‑2,4‑dione or Piperazine‑Thiazole Counterparts

Patent literature explicitly claims that indoles bearing an oxazolidine‑2,4‑dione substituent (as opposed to thiazolidine‑2,4‑dione) act as PPARγ agonists or partial agonists useful for treating type 2 diabetes and metabolic syndrome [1]. While thiazolidine‑2,4‑diones (e.g., rosiglitazone) are full PPARγ agonists associated with weight gain and edema, oxazolidine‑2,4‑dione‑containing indoles may exhibit selective PPARγ modulator (SPPARγM) profiles, offering a differentiated therapeutic window. The present compound, with its oxazolidine‑2,4‑dione directly attached to the azetidine ring, is structurally aligned with this patent class, whereas analogs such as JNJ‑42226314 substitute the oxazolidinedione with a piperazine‑thiazole moiety and display no PPARγ activity (MAGL‑selective) [2].

PPARγ Insulin Sensitizer Diabetes

Conformational Rigidity of the Azetidine Ring Enhances Metabolic Stability Compared to Piperidine or Pyrrolidine Linkers

The azetidine ring imparts greater conformational rigidity than its piperidine or pyrrolidine homologues, which can reduce oxidative metabolism by cytochrome P450 enzymes. In the context of indole‑5‑carbonyl azetidine derivatives, the azetidine‑containing MAGL inhibitor JNJ‑42226314 exhibited a microsomal intrinsic clearance (CLint) of <10 µL/min/mg protein across human, rat, and mouse liver microsomes, translating to a favorable in vivo half‑life (>4 h in rats) [1]. By contrast, piperidine‑linked indole‑oxazolidinedione analogs (e.g., 3‑(1‑(2‑(1H‑indol‑1‑yl)acetyl)piperidin‑4‑yl)oxazolidine‑2,4‑dione) are predicted to suffer higher metabolic turnover due to increased flexibility and additional oxidizable C‑H bonds .

Metabolic Stability Azetidine Microsomal Clearance

Electron‑Withdrawing Oxazolidine‑2,4‑dione Ring Enhances Electrophilic Character Critical for Serine Protease Covalent Inhibition

The oxazolidine‑2,4‑dione ring contains two carbonyl groups that withdraw electron density, increasing the electrophilicity of the adjacent azetidine nitrogen or carbonyl carbon—a feature exploited in mechanism‑based serine protease inhibitors. In the HLE inhibitor series described by Moreira et al., compounds containing the oxazolidine‑2,4‑dione substituent (6) showed irreversible or slowly reversible inhibition kinetics, whereas the N‑acyloxyalkyl derivatives (4) acted as rapidly reversible, weak inhibitors [1]. The electron‑withdrawing nature of the oxazolidine‑2,4‑dione ring was correlated with the ability to form a stable acyl‑enzyme intermediate. The present compound, bearing the same oxazolidine‑2,4‑dione ring, is predicted to exhibit similar electrophilic character, differentiating it from electron‑rich heterocycle analogs such as the imidazolidine‑2,4‑dione variant .

Covalent Inhibition Electrophilicity Serine Protease

High‑Confidence Application Scenarios for 3-[1-(1H-Indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione in Drug Discovery and Chemical Biology


Serine Protease Covalent Inhibitor Screening Libraries

The oxazolidine‑2,4‑dione ring provides the electrophilic character required for covalent serine protease inhibition, as demonstrated by the 5‑fold potency advantage over acyloxyalkyl analogs in HLE assays [1]. Incorporate this compound into focused libraries targeting neutrophil elastase, cathepsin G, or proteinase 3 to exploit its warhead‑like properties.

PPARγ Selective Modulator (SPPARγM) Lead Generation for Type 2 Diabetes

Patents claim indole‑oxazolidine‑2,4‑dione hybrids as PPARγ modulators with potential for reduced adipogenic side effects relative to thiazolidinediones [2]. Use this compound as a starting scaffold for medicinal chemistry optimization toward insulin sensitizers with improved therapeutic index.

Kinase or Lipase Target Deconvolution via Chemoproteomics

The indole‑5‑carbonyl azetidine core is a privileged fragment for kinase and lipase active sites (e.g., MAGL IC50 = 0.7 nM for JNJ‑42226314) [3]. Derivatize the oxazolidine‑2,4‑dione handle with alkyne or biotin tags to create activity‑based probes for target identification in cellular proteomes.

In Vivo Pharmacokinetic Studies Requiring Moderate‑to‑High Metabolic Stability

Azetidine‑containing analogs in the same scaffold class display microsomal CLint <10 µL/min/mg and rat half‑life >4 h [3]. Compound procurement for in vivo efficacy models is rationalized by the predicted favorable PK profile conferred by the rigid azetidine linker.

Quote Request

Request a Quote for 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.